{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a substituted benzylamine derivative featuring a fluorinated aryl group and a methylamine moiety. The compound’s structure includes a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the 5-position of the phenyl ring, which enhance its lipophilicity and electronic properties.
Properties
CAS No. |
2680530-44-1 |
|---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
SNVGLOFBYGKHEY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho or para to the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Hydrogenated amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural features allow for the exploration of interactions with various biomolecules.
Medicine
Medicinally, this compound is investigated for its potential as a pharmacophore in drug design. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s activity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituent groups, which significantly influence their physicochemical and biological properties:
| Compound Name | Substituents | Key Structural Differences | Reference |
|---|---|---|---|
| {[5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine HCl | 5-F, 2-CF₃ phenyl, methylamine | Reference compound | - |
| {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine HCl (SY222930) | 4-Bromophenoxy at 2-position, 5-F phenyl | Bromine introduces steric bulk and potential metabolic instability | |
| {[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine HCl | 4-Methoxypiperidin at 2-position, 5-F phenyl | Heterocyclic group enhances solubility but may reduce membrane permeability | |
| (5-Bromofuran-2-yl)methylamine | Bromofuryl and 3-CF₃ phenyl | Aromatic heterocycle (furan) alters electronic properties and bioavailability | |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine HCl | Chlorophenyl and trifluoroethyl chain | Ethyl linker vs. benzyl group; chlorine increases electrophilicity |
Key Observations :
- Trifluoromethyl (-CF₃) Group : Enhances lipophilicity and metabolic stability compared to bromine or chlorine substituents .
- Fluorine vs. Bromine/Chlorine : Fluorine’s small size and high electronegativity improve binding affinity in hydrophobic pockets, while bromine/chlorine may increase reactivity or toxicity .
- Heterocyclic Additions (e.g., piperidin, furan) : Introduce polarity but may complicate synthesis or reduce blood-brain barrier penetration .
Pharmacological and Toxicological Profiles
- This contrasts with the trifluoromethyl group in the target compound, which is generally resistant to metabolism.
- Compound : The methoxypiperidin group improves aqueous solubility but could limit central nervous system activity due to increased polarity .
Biological Activity
The compound {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule characterized by a fluorinated aromatic ring and a methylamine functional group. Its unique structure, particularly the presence of the trifluoromethyl group, significantly influences its biological activity and potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C10H10F4N·HCl
- Molecular Weight : 247.64 g/mol
- Physical State : Solid (white to off-white powder)
- Melting Point : Approximately 55 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological macromolecules and its therapeutic potential.
The compound's mechanism of action is primarily related to its ability to interact with proteins and nucleic acids. Techniques such as molecular docking, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) have been employed to study these interactions, revealing insights into binding affinities and potential therapeutic targets.
Case Studies
-
Anticancer Properties
- A study evaluated the anticancer activity of the compound against various cancer cell lines, including pancreatic adenocarcinoma (BxPC-3) and epithelioid carcinoma (Panc-1). The compound demonstrated an IC50 value of 0.051 µM against BxPC-3 and 0.066 µM against Panc-1, indicating potent cytotoxic effects on cancer cells while exhibiting a higher IC50 of 0.36 µM on normal human lung fibroblasts (WI38), suggesting selective toxicity towards cancerous cells .
-
Antimicrobial Activity
- Research has shown that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against various bacterial strains. Further studies are needed to quantify these effects specifically for this compound.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoroaniline | Fluorine-substituted aniline | Antimicrobial |
| Trifluoromethylaniline | Trifluoromethyl group on aniline | Anticancer |
| 4-Trifluoromethylaniline | Trifluoromethyl group para to amine | Antidepressant |
| 2,4-Difluoroaniline | Two fluorine substituents on aniline | Anti-inflammatory |
The distinct combination of a trifluoromethyl group adjacent to a methylamine moiety in this compound may confer unique electronic properties and biological activities not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
